molecular formula C12H16 B3021844 3-(4-Isopropylphenyl)-1-propene CAS No. 3897-64-1

3-(4-Isopropylphenyl)-1-propene

Cat. No.: B3021844
CAS No.: 3897-64-1
M. Wt: 160.25 g/mol
InChI Key: QBLYEXXCHLBGNO-UHFFFAOYSA-N
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Description

“3-(4-Isopropylphenyl)-1-propene” is an organic compound . It belongs to the class of organic compounds known as aromatic monoterpenoids, which are monoterpenoids containing at least one aromatic ring .


Synthesis Analysis

The compound is produced by the alkylation of phenol with propylene . This process is relevant to the production of the commodity chemical bisphenol A (BPA) . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H18O . The molecule consists of an isopropyl group affixed to the para position of phenol .


Chemical Reactions Analysis

The compound undergoes catalytic dehydrogenation to give p-isopropenylphenol . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 190.288 . Other physical and chemical properties such as boiling point, density, and molar refractivity can be found in the ChemSpider database .

Mechanism of Action

While the exact mechanism of action for “3-(4-Isopropylphenyl)-1-propene” is not clearly recognized , related compounds have been studied for their inhibitory effects on cholinesterases, beta-amyloid fibrillization, and oligomer-induced cytotoxicity .

Properties

IUPAC Name

1-propan-2-yl-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-5-11-6-8-12(9-7-11)10(2)3/h4,6-10H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLYEXXCHLBGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052102
Record name p-Isopropylphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4395-92-0
Record name p-Isopropylphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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